

A Comparative Guide to Analytical Methods for Cannflavin C Determination

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Compound of Interest

Compound Name: Cannflavin C

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This guide provides a comprehensive comparison of various analytical methods for the quantification of **Cannflavin C**, a flavonoid found in Cannabis sativa. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development. This document outlines the performance of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance indicators for different analytical methods used to quantify **Cannflavin C** and related cannflavins. This data, compiled from various validation studies, allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter	HPLC-PDA[1][2][3][4]	LC-MS[5][6]	UPLC[3][7]
Linearity (R^2)	> 0.99	Excellent Linearity	≥ 0.999
Concentration Range	5 - 500 ppm	Not specified	Not specified
Recovery (%)	82% - 98%	Not specified	100.1%
Precision (% RSD)	$\leq 5.29\%$ (Intra- & Inter-day)	Not specified	0.5% (Intra- & Inter-day)
Limit of Detection (LOD)	Not specified	0.25 $\mu\text{g/mL}$	0.311 (units not specified)
Limit of Quantification (LOQ)	Not specified	0.5 $\mu\text{g/mL}$	0.943 (units not specified)
Internal Standard	Not specified	Cannabidiol-D3	Cannflavone

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

1. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of cannflavins due to its simplicity and accuracy.[1][2][3][4]

- Instrumentation: A standard HPLC system equipped with a photodiode array detector.
- Column: Luna® C18 (150 × 4.6 mm, 3 μm).[1][2][3]
- Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[1][2][3]
- Flow Rate: 1 mL/min.[1][2][3]
- Column Temperature: 25 °C.[1]

- Detection Wavelength: 342.4 nm.[1][2][3]
- Injection Volume: 10 µL.[1]
- Sample Preparation: 100 mg of decarboxylated cannabis plant material is extracted with a suitable solvent (e.g., methanol) using sonication. The supernatant is evaporated, and the residue is reconstituted in methanol, filtered, and injected into the HPLC system.[1]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high selectivity and sensitivity for the detection of cannflavins, particularly in complex matrices.[5][6]

- Instrumentation: A liquid chromatography system coupled with a mass spectrometer.
- Column: C-18 analytical column.[5][6]
- Mobile Phase: An isocratic method using a mobile phase of acetonitrile and water with 0.1% formic acid (83:17).[5][6]
- Detection: Electrospray positive ionization in single-ion monitoring mode.[5][6]
- Internal Standard: Cannabidiol-D3.[5][6]
- Injection Volume: 10 µL.[5][6]
- Total Run Time: Less than 20 minutes.[5][6]

3. Ultra-Performance Liquid Chromatography (UPLC)

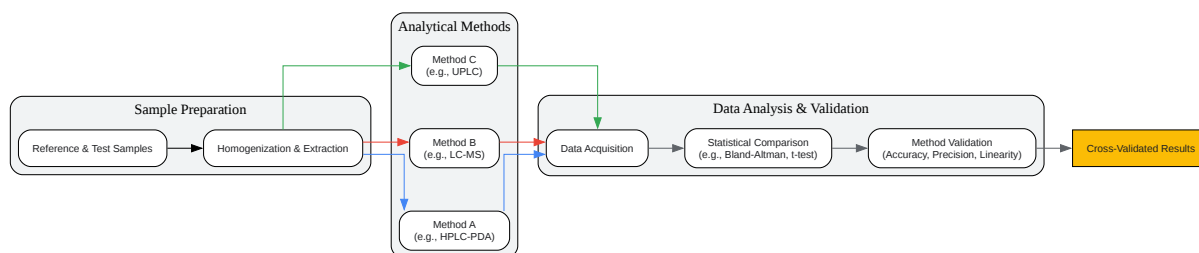
UPLC is a high-resolution separation technique that offers faster analysis times and greater sensitivity compared to conventional HPLC.[3][7]

- Instrumentation: A UPLC system.
- Column: Hibar C18 (100×2.1mm, 2µ).[3][7]
- Mobile Phase: A mixture of KH₂PO₄ and Acetonitrile in a ratio of 55:45.[3][7]

- Flow Rate: 0.3 mL/min.[3][7]
- Column Temperature: 30°C.[3][7]
- Detection Wavelength: 275.0 nm.[3][7]
- Internal Standard: Canniflavone.[3][7]
- Sample Preparation: Accurately weighed Cannflavin is dissolved in a diluent and sonicated. An internal standard stock solution is prepared similarly.[7]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.



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Caption: Workflow for cross-validation of different analytical methods for **Cannflavin C**.

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Phone: (601) 213-4426

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